(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile
Description
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative characterized by a thiazole core substituted with a 3-bromophenyl group at the 4-position and a 5-methylfuran-2-yl moiety at the α-position of the acrylonitrile group. The Z-configuration of the acrylonitrile double bond is critical for its stereoelectronic properties, influencing molecular interactions and biological activity.
Properties
IUPAC Name |
(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2OS/c1-11-5-6-15(21-11)8-13(9-19)17-20-16(10-22-17)12-3-2-4-14(18)7-12/h2-8,10H,1H3/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJXGELCEFEWLH-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is C17H11BrN2OS, with a molecular weight of 371.25 g/mol. The compound features a thiazole ring, a bromophenyl group, and an acrylonitrile moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H11BrN2OS |
| Molecular Weight | 371.25 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The thiazole ring is believed to play a crucial role in binding to these biological targets, while the acrylonitrile moiety may facilitate covalent interactions that modulate the activity of specific proteins involved in tumor growth and microbial resistance.
Antitumor Activity
Recent studies have demonstrated promising antitumor effects of compounds structurally related to this compound. For instance, compounds with similar acrylonitrile structures were evaluated against human lung cancer cell lines (A549, HCC827, NCI-H358). These studies utilized both two-dimensional (2D) and three-dimensional (3D) cell culture methods to assess cytotoxicity and proliferation inhibition.
Case Study: Antitumor Efficacy
In a comparative study involving various derivatives:
- Compound A showed an IC50 of 6.75 ± 0.19 μM against A549 cells in 2D assays.
- Compound B demonstrated even lower IC50 values in 3D assays, indicating enhanced efficacy in more physiologically relevant conditions.
Overall, these findings suggest that modifications to the thiazole and acrylonitrile components can significantly influence antitumor potency.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The most notable results were observed using broth microdilution methods following CLSI guidelines.
Summary of Antimicrobial Testing
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
| Saccharomyces cerevisiae | Low to moderate activity |
Comparison with Similar Compounds
Comparison with Structural Analogues
Anticancer Activity and Substituent Effects
Thiazole-acrylonitrile derivatives exhibit potent anticancer activity depending on substituent patterns. Key comparisons include:
Table 1: Anticancer Activity of Thiazole-Acrylonitrile Analogues
Key Findings :
- Bulkier substituents enhance potency : Compound 15, with a benzo[d]thiazol-2-yl group and methoxy substituents, shows broad-spectrum anticancer activity (94% inhibition in a 60-cell panel) due to enhanced π-π stacking and hydrophobic interactions .
- Electron-withdrawing groups : The target compound’s 3-bromophenyl group may improve membrane permeability and target binding compared to electron-donating groups (e.g., methoxy in Compound 15).
- Heterocycle variation : Replacing thiazole with thiophene (as in ) alters electronic properties but retains bioactivity, suggesting flexibility in core heterocycle design.
Table 2: Fluorescence and Sensing Properties
Key Findings :
- Conjugation length: The target compound’s furan and bromophenyl groups may limit conjugation compared to TP1’s extended diphenylamino-thiophene system, reducing fluorescence quantum yield.
- Sensing specificity : TP1’s turn-on response to cyanide relies on acrylonitrile’s nucleophilic addition site, a feature shared with the target compound but untested in the latter .
Key Findings :
Structural and Conformational Analysis
Crystallographic studies highlight substituent-driven conformations:
- Isostructurality : Fluorophenyl and chlorophenyl analogues () adopt similar triclinic packing, with one fluorophenyl group perpendicular to the molecular plane .
- Planarity vs. non-planarity: Benzo[b]thiophene derivatives () show planar configurations favoring inter-molecular interactions, whereas the target compound’s furan may introduce slight torsional strain.
Preparation Methods
Base Selection
Solvent Screening
Temperature and Time
Spectroscopic Characterization
The target compound is characterized using multimodal spectroscopy:
- IR (KBr) : 2212 cm⁻¹ (C≡N), 1603 cm⁻¹ (C=N), 1580 cm⁻¹ (furan C-O-C).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.24 (s, 1H, thiazole-H), 7.91–7.48 (m, 4H, Ar-H), 7.12 (d, J = 3.2 Hz, 1H, furan-H), 6.85 (d, J = 3.2 Hz, 1H, furan-H), 6.72 (s, 1H, CH=), 2.41 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 163.2 (C=N), 152.1 (furan C-O), 118.9 (C≡N), 116.5–110.3 (aromatic and olefinic carbons).
Comparative Data for Structural Analogs
| Compound | Yield (%) | Melting Point (°C) | Configuration |
|---|---|---|---|
| Target Compound | 65 | 113–115 | Z |
| 3-Furan-2-yl analog | 68 | 110–112 | Z |
| 4-(4-BrPh) analog | 75 | 134–136 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
